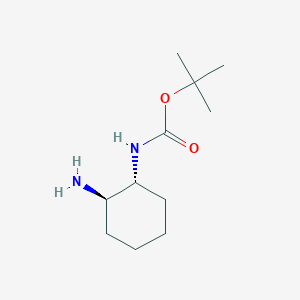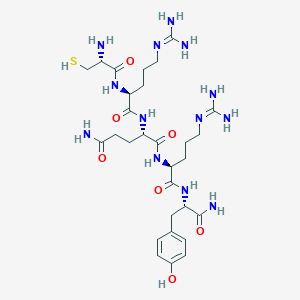
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is known for its unique structure, which includes a pentanamine backbone with a propynyl and methyl group attached, and it is paired with ethanedioate in a 1:1 ratio .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid typically involves the reaction of N-Methyl-N-2-propynyl-2-pentanamine with ethanedioic acid. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted amines or other derivatives.
科学研究应用
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-Methyl-2-pentanamine: Similar structure but lacks the propynyl group.
N-Methyl-N-propyl-1-pentanamine: Similar structure but with a propyl group instead of a propynyl group.
N-Ethyl-2-methyl-2-pentanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid is unique due to the presence of both a propynyl and methyl group on the pentanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .
属性
CAS 编号 |
143347-30-2 |
|---|---|
分子式 |
C11H19NO4 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-5-7-9(3)10(4)8-6-2;3-1(4)2(5)6/h2,9H,5,7-8H2,1,3-4H3;(H,3,4)(H,5,6) |
InChI 键 |
DSWZXDHSUJGKGK-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
规范 SMILES |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
同义词 |
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


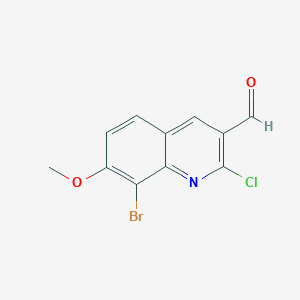
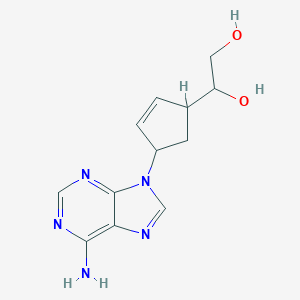
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)


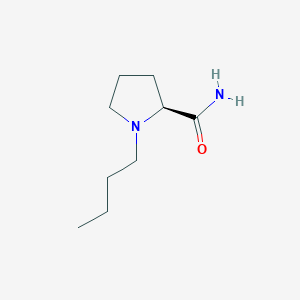

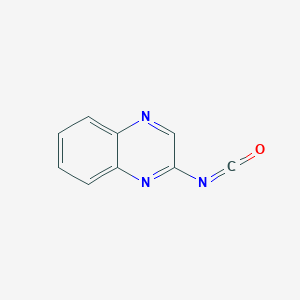
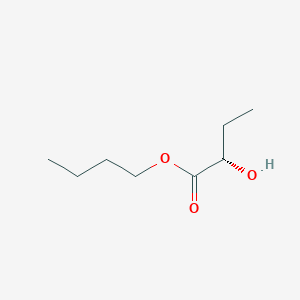


![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
